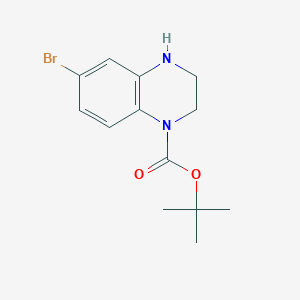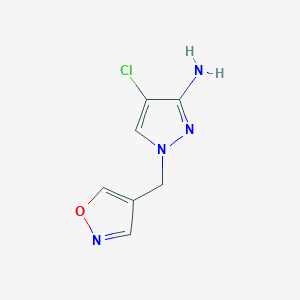![molecular formula C9H20Cl2N2O B15312316 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves several steps. One common method includes the reaction of 4-methylaminopiperidine with propionyl chloride under controlled conditions to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including the use of large-scale reactors and purification techniques to obtain high-purity compounds .
Chemical Reactions Analysis
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure and is used in similar research applications.
4-Methylaminopiperidine: A precursor in the synthesis of this compound, it shares similar chemical properties and reactivity.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-3-9(12)11-6-4-8(10-2)5-7-11;;/h8,10H,3-7H2,1-2H3;2*1H |
InChI Key |
GVGQYWZASGTDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


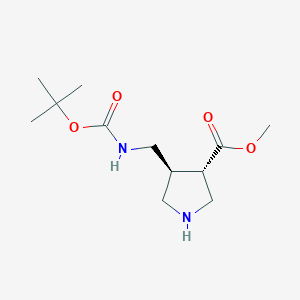
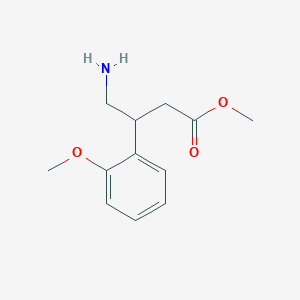
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
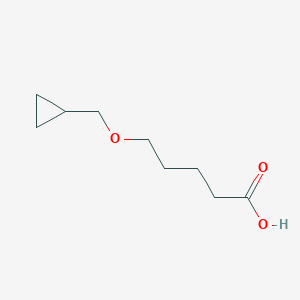

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
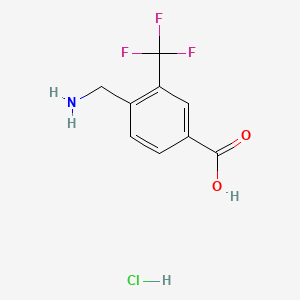
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)
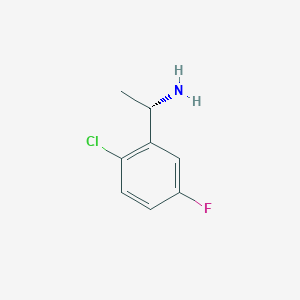
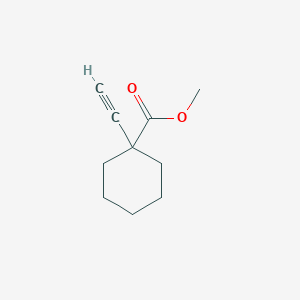
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
